molecular formula C8H5BrF3NO5S B12854989 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate

4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate

Cat. No.: B12854989
M. Wt: 364.10 g/mol
InChI Key: XPJQJLUTEJWGTJ-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H5BrF3NO5S and a molecular weight of 364.09 g/mol This compound is known for its unique structural properties, which include a bromine atom, a methyl group, a nitro group, and a trifluoromethanesulphonate ester group attached to a benzene ring

Preparation Methods

The synthesis of 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate can undergo various chemical reactions, including:

Scientific Research Applications

4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate depends on the specific application and the target molecule

    Trifluoromethanesulphonate Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.

    Nitro Group: Can be reduced to an amino group, which can then participate in further chemical reactions.

    Bromine Atom: Enables cross-coupling reactions to form carbon-carbon bonds.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-5-methyl-2-nitrophenyl trifluoromethanesulphonate include:

Properties

Molecular Formula

C8H5BrF3NO5S

Molecular Weight

364.10 g/mol

IUPAC Name

(4-bromo-5-methyl-2-nitrophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H5BrF3NO5S/c1-4-2-7(6(13(14)15)3-5(4)9)18-19(16,17)8(10,11)12/h2-3H,1H3

InChI Key

XPJQJLUTEJWGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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